molecular formula C15H12ClN3O2 B4059095 3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione

3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione

Cat. No.: B4059095
M. Wt: 301.73 g/mol
InChI Key: LDAPJOKRFFNEEL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0618043 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and biological evaluation of various coumarin derivatives, including compounds structurally related to 3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione. These studies have demonstrated methods for obtaining derivatives through reactions with different reagents, highlighting the compound's versatility in synthetic chemistry (Al-Haiza, Mostafa, & El-kady, 2003).

Biological Evaluation

The antimicrobial activity of synthesized compounds structurally similar to this compound has been tested, indicating potential applications in the development of new antimicrobial agents. These studies provide a foundation for further research into the biological activities of these compounds (Al-Haiza, Mostafa, & El-kady, 2003).

Material Science and Optics

Significant work has been carried out on the electronic, linear, and nonlinear optical properties of pyrimidine derivatives. These studies have shown promising applications in nonlinear optics (NLO) fields, with the compounds demonstrating considerable NLO character suitable for optoelectronic applications (Hussain et al., 2020). The detailed investigation into structural parameters and NLO analysis underlines the potential of these compounds in advanced material science applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-pyrimidin-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c16-12-4-2-10(3-5-12)8-11-9-13(20)19(14(11)21)15-17-6-1-7-18-15/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAPJOKRFFNEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=NC=CC=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione
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3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione
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3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione
Reactant of Route 4
3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione
Reactant of Route 5
3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione
Reactant of Route 6
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3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.